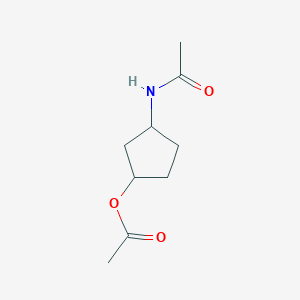

3-Acetamidocyclopentyl acetate

Description

Contextual Significance in Organic Chemistry and Synthesis

While 3-Acetamidocyclopentyl acetate (B1210297) itself is not a widely documented compound in mainstream chemical literature, its structural components—the cyclopentane (B165970) ring, the acetamido group, and the acetate ester—are of profound importance in organic synthesis. The cyclopentane ring is a common motif in natural products and pharmacologically active molecules. The acetamido group (a portmanteau of acetyl and amido) is a prevalent functional group in biochemistry and medicinal chemistry, often influencing a molecule's solubility, stability, and biological interactions. The acetate group, derived from acetic acid, is a versatile functional group and a common protecting group in organic synthesis.

The study of molecules like 3-Acetamidocyclopentyl acetate, therefore, derives its significance from the interplay of these fundamental building blocks. Understanding its potential synthesis and properties provides valuable insights into the chemical behavior of substituted carbocyclic systems.

Structural Features of this compound within Carbocyclic Systems

The structure of this compound features a five-membered carbocyclic ring, which is conformationally more flexible than a cyclohexane (B81311) ring but still possesses distinct stereochemical properties. The substituents, an acetamido group and an acetate group, are located at the 1 and 3 positions of the cyclopentane ring. This 1,3-substitution pattern can exist as different stereoisomers (cis and trans), each with a unique three-dimensional arrangement of atoms. The specific stereochemistry of the molecule would significantly influence its physical properties and its potential interactions with other molecules.

The acetamido group consists of an acetyl group bonded to a nitrogen atom, and the acetate group is an ester of acetic acid. Both functional groups contain carbonyl moieties, which can participate in various chemical reactions and intermolecular interactions, such as hydrogen bonding.

Overview of Relevant Cyclopentyl and Acetate Chemistry in Academic Research

Academic research has extensively explored the chemistry of cyclopentyl and acetate-containing molecules. The cyclopentane ring is a key structural element in a variety of natural products, including prostaglandins, which are important signaling molecules in the body, and certain steroids. The synthesis of substituted cyclopentanes is a significant area of research, with numerous methods developed to control the stereochemistry of these rings.

Acetate esters are widely used in organic synthesis as protecting groups for alcohols due to their relative stability and the ease with which they can be introduced and removed. The acetate group is also a common feature in many commercially important compounds, including pharmaceuticals and flavorings. For instance, isopentyl acetate is famously known as banana oil. The study of acetylation reactions, such as the formation of acetate esters, is a fundamental topic in organic chemistry education and research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

75694-92-7 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(3-acetamidocyclopentyl) acetate |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8-3-4-9(5-8)13-7(2)12/h8-9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

JEHGTNNKFNBMHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC(C1)OC(=O)C |

Origin of Product |

United States |

Physicochemical Properties

Due to the limited availability of experimental data for 3-Acetamidocyclopentyl acetate (B1210297), its physicochemical properties can be estimated based on the analysis of its structural components and comparison with related known compounds.

Predicted of 3-Acetamidocyclopentyl Acetate

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C9H15NO3 | Based on structural formula |

| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless liquid or a low-melting solid | Based on similar acetate esters like 3-pentyl acetate and 3-methylcyclopentyl acetate. osha.govchemeo.com |

| Boiling Point | Predicted to be in the range of 250-300 °C | Extrapolated from the boiling points of related compounds, considering the presence of polar acetamido and acetate groups. |

| Solubility | Likely soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water. | The ester and amide functionalities would confer some polarity, but the overall hydrocarbon structure would limit water solubility. |

| Stereoisomerism | Exists as cis and trans isomers, and each can be chiral, leading to enantiomeric pairs. | Due to the 1,3-disubstituted cyclopentane (B165970) ring. |

Synthesis and Reactions

General Synthetic Routes and Strategies

General strategies for synthesizing 3-acetamidocyclopentyl acetate (B1210297) often begin with readily available cyclopentane (B165970) precursors. A primary route involves the esterification of 3-aminocyclopentanol using acetic anhydride, often in the presence of an acid catalyst. vulcanchem.com This straightforward approach efficiently introduces the acetate functionality. The starting material, 3-aminocyclopentanol, can itself be derived from cyclopentanone (B42830) through reductive amination.

Another common strategy is the functionalization of a pre-existing cyclopentane ring. This can involve the introduction of the amino and hydroxyl groups in a stepwise manner, followed by acetylation. The specific sequence of these transformations can be varied to optimize yield and purity.

Stereoselective and Asymmetric Synthesis Approaches

Achieving specific stereoisomers of 3-acetamidocyclopentyl acetate requires more advanced synthetic methodologies that control the three-dimensional arrangement of atoms. Asymmetric synthesis is crucial when enantiomerically pure products are desired, as different stereoisomers can exhibit distinct biological activities. uwindsor.cayork.ac.uk

Catalytic Stereoselective Transformations

Catalytic methods are highly sought after for their efficiency and ability to generate chiral molecules. frontiersin.org While direct catalytic asymmetric syntheses of this compound are not extensively documented, related transformations on cyclopentane scaffolds provide a strong foundation for potential routes.

Palladium-catalyzed carboetherification and carboamination reactions have emerged as powerful tools for the stereoselective synthesis of substituted five-membered rings like tetrahydrofurans and pyrrolidines. researchgate.netacs.orgumich.edu These reactions involve the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, followed by intramolecular trapping with a tethered nucleophile (an alcohol or amine). This approach allows for the controlled formation of multiple stereocenters. For instance, palladium-catalyzed reactions of γ-hydroxy internal acyclic alkenes with aryl bromides can produce 2,1'-disubstituted tetrahydrofurans with good diastereoselectivity. researchgate.net Similarly, palladium-catalyzed carboamination reactions can be used to construct substituted pyrrolidines. dokumen.pub These strategies could be adapted to form the cyclopentane core with the necessary amino and hydroxyl functionalities, which could then be acetylated.

Gold(I)-catalyzed cross-coupling reactions represent another modern approach to forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Gold catalysts can facilitate a range of transformations, including the coupling of propargylic acetates with arylboronic acids and the synthesis of enamides from allenamides. beilstein-journals.orgnih.gov Gold(I)-catalyzed intramolecular cyclizations of enynes are also well-established for constructing carbocycles. acs.org The unique reactivity of gold catalysts, particularly their ability to activate alkynes and allenes, offers potential for novel disconnections in the synthesis of functionalized cyclopentanes. beilstein-journals.orgorganic-chemistry.org

Lipase-mediated resolution is an enzymatic method used to separate enantiomers from a racemic mixture. nih.govmdpi.com Lipases can selectively acylate or hydrolyze one enantiomer of a chiral alcohol or amine, leaving the other enantiomer unreacted. nih.gov For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile enzyme used for the kinetic resolution of racemic alcohols and amines. researchgate.net In the context of this compound, a racemic mixture of 3-aminocyclopentanol could be subjected to lipase-catalyzed acetylation. The enzyme would selectively acetylate one enantiomer, allowing for the separation of the enantiomerically enriched acetate and the remaining amino alcohol.

Chiral Auxiliary-Driven Synthetic Pathways

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. york.ac.ukharvard.edu After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net

In a potential synthesis of this compound, a chiral auxiliary could be attached to a cyclopentane precursor to control the stereoselective introduction of the amino and hydroxyl groups. For example, an achiral cyclopentenone could be reacted with a chiral amine to form a chiral enamine. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the chiral auxiliary. Finally, removal of the auxiliary and functional group manipulation would provide the desired enantiomer of 3-acetamidocyclopentanol, which could then be acetylated. While this specific application to this compound is not detailed in the provided context, the general principle is a cornerstone of asymmetric synthesis. mdpi.comnih.gov

Enantioselective Formation of Cyclopentane Derivatives

The direct enantioselective synthesis of functionalized cyclopentanes is an active area of research. nih.govrsc.orgsigmaaldrich.com These methods often involve catalytic cascade or domino reactions that rapidly build molecular complexity from simple starting materials. nih.govrsc.org

One approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov NHC-catalyzed annulation reactions between enals and various electrophiles can generate highly substituted cyclopentanes with excellent diastereo- and enantioselectivity. nih.gov Another powerful strategy is the rhodium-catalyzed reaction of vinyldiazoacetates with allyl alcohols, which can create cyclopentanes with four new stereocenters in a single domino sequence. nih.govrsc.org Tandem reactions combining ring-closing metathesis with a chiral amine-catalyzed Michael addition also provide an efficient route to chiral cyclopentanes. organic-chemistry.org These advanced methods, while not explicitly applied to this compound in the provided results, illustrate the potential for creating the core structure with high stereochemical control.

Approaches Utilizing Cyclopentanone and Related Carbocyclic Precursors

Cyclopentanone and its derivatives are common and versatile starting materials for the synthesis of substituted cyclopentanes. vulcanchem.com A plausible route to this compound starting from cyclopentanone could involve the following key transformations:

Introduction of an amino group: This can be achieved through various methods, such as the formation of an oxime followed by reduction, or through reductive amination.

Introduction of a hydroxyl group: If starting with cyclopentenone, a Michael addition of an amine followed by reduction of the ketone can install both the amino and hydroxyl functionalities.

Acetylation: The resulting 3-aminocyclopentanol can then be acetylated on both the nitrogen and oxygen atoms. A common method for acetylation involves the use of acetic anhydride. ambeed.com

The synthesis of a related compound, 2-(3-acetamidocyclopentyl)acetic acid, highlights a strategy that could be adapted. vulcanchem.com This synthesis involves the condensation of cyclopentanone with morpholine (B109124) to form an enamine, followed by a Michael addition. The resulting ketone is then subjected to reductive amination to introduce the acetamido group. vulcanchem.com This demonstrates the utility of cyclopentanone as a scaffold for building more complex cyclopentane derivatives.

Strategic Introduction of Acetate and Acetamido Functional Groups

A primary and direct approach to forming the dual functionalities is through the N-acetylation and O-acetylation of a suitable precursor, such as 3-aminocyclopentanol. This can be achieved using acetylating agents like acetic anhydride. The reaction conditions can be tailored to control the extent of acetylation. For instance, the use of catalytic amounts of an acid or a base can facilitate the reaction. A common method involves the esterification of 3-aminocyclopentanol with acetic anhydride, which can be catalyzed by cation exchange resins or lipases. vulcanchem.com

Alternatively, the synthesis can proceed in a stepwise manner, where one functional group is introduced before the other. For example, a cyclopentane derivative bearing an amino group can first be N-acetylated to form the acetamido group. Subsequently, a hydroxyl group at a different position on the cyclopentane ring can be O-acetylated to yield the final product. The choice of this sequence depends on the stability of the intermediates and the potential for side reactions.

Another strategic approach involves the introduction of the acetamido group through reductive amination. vulcanchem.com This method is particularly useful when starting from a cyclopentanone derivative. The ketone can be subjected to reductive amination with an amine source in the presence of a reducing agent, followed by acetylation to install the acetamido moiety. vulcanchem.com

A more complex, stereospecific strategy for introducing the acetamido group involves a double inversion mechanism. mdpi.com This multi-step process begins with an alcohol on the cyclopentane ring, which is first converted to a leaving group (e.g., triflate), followed by nucleophilic substitution with an azide (B81097) ion (NaN₃), which proceeds with an inversion of configuration. mdpi.com The resulting azide is then reduced to an amine and subsequently acetylated to the acetamido group, effectively installing the group with a net retention of stereochemistry relative to a different starting epimer. mdpi.com This method offers precise control over the stereochemical outcome.

The introduction of the acetate group is typically more straightforward, often accomplished by the acetylation of a hydroxyl group using acetic anhydride or acetyl chloride, frequently in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. ambeed.com Enzymatic methods, such as using lipase in a buffer, have also been employed for the acetylation of cyclopentane diols, which can offer high selectivity. rsc.org

The following tables summarize key aspects of these strategic introductions.

| Table 1: Strategies for Acetamido Group Introduction | |

| Method | Description |

| Direct N-Acetylation | Acetylation of a primary or secondary amine precursor using an acetylating agent like acetic anhydride or acetyl chloride. |

| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, followed by N-acetylation of the resulting amine. vulcanchem.com |

| From Azide (Double Inversion) | Conversion of an alcohol to a leaving group, substitution with azide, reduction of the azide to an amine, and subsequent N-acetylation. mdpi.com |

| Table 2: Strategies for Acetate Group Introduction | |

| Method | Description |

| Direct O-Acetylation | Esterification of a hydroxyl group using an acetylating agent such as acetic anhydride or acetyl chloride, often with a basic catalyst. ambeed.com |

| Enzymatic Acetylation | Use of enzymes like lipase to catalyze the selective acetylation of hydroxyl groups, particularly in poly-hydroxylated compounds. rsc.org |

Reactions of the Acetate Ester Moiety

The acetate ester group is a key site for nucleophilic acyl substitution and reduction reactions. Its reactivity is central to the molecule's role as a potential prodrug, where cleavage of the ester bond is required to release the active compound. vulcanchem.com

Hydrolysis: The ester linkage is susceptible to cleavage through hydrolysis under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 10), the acetate ester is selectively hydrolyzed to yield 3-acetamidocyclopentanol and an acetate salt. vulcanchem.com This reaction proceeds via the typical nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: In strongly acidic environments (pH < 2), the reaction is less selective. Acid catalysis promotes the hydrolysis of both the acetate ester and the acetamido group, ultimately leading to the formation of 3-aminocyclopentanol (or its protonated form), and acetic acid. vulcanchem.com

Enzymatic Hydrolysis: The ester can also be cleaved by enzymes, such as esterases, which are present in vivo. vulcanchem.com This biological transformation is crucial for prodrug applications, as it allows for the controlled release of the active drug molecule within the body. vulcanchem.comnih.gov

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a new ester and acetic acid. The equilibrium of this reaction can be controlled by the choice of alcohol and reaction conditions.

Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this transformation, which would convert the acetate group into a hydroxyethyl (B10761427) group, yielding the corresponding diol derivative after workup.

Table 1: Hydrolysis Reactions of this compound

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Basic Hydrolysis | Aqueous NaOH (pH > 10) | 3-Acetamidocyclopentanol, Sodium Acetate | vulcanchem.com |

| Acidic Hydrolysis | Aqueous HCl (pH < 2) | 3-Aminocyclopentanol, Acetic Acid | vulcanchem.com |

| Enzymatic Hydrolysis | Esterases (in vivo) | 3-Acetamidocyclopentanol, Acetic Acid | vulcanchem.com |

Reactivity of the Acetamido Functionality

The acetamido group (an N-substituted amide) is generally less reactive than the acetate ester. Significant transformations typically require more forcing conditions.

Hydrolysis: The amide bond of the acetamido group is robust but can be cleaved under harsh acidic or basic conditions, usually requiring prolonged heating.

Acidic Hydrolysis: As mentioned, strong acid (e.g., concentrated HCl) and heat will hydrolyze the amide to furnish an ammonium (B1175870) salt (3-aminocyclopentyl acetate hydrochloride) and acetic acid. vulcanchem.com

Basic Hydrolysis: Strong aqueous base (e.g., concentrated NaOH) and heat will saponify the amide to yield the free amine (3-aminocyclopentyl acetate) and an acetate salt.

Reduction: The carbonyl group of the acetamido functionality can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the acetamido group into an ethylamino group, yielding N-ethyl-cyclopentane-1,3-diamine derivatives if the ester is also reduced.

Directing Group in C–H Activation: The amide functionality can serve as a directing group in transition-metal-catalyzed C–H activation reactions. rsc.org The nitrogen and/or oxygen atoms of the acetamido group can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), directing the functionalization to a specific C-H bond, typically at the ortho position of an aromatic ring or specific positions on an aliphatic ring. rsc.orgmt.combeilstein-journals.org This strategy allows for the selective introduction of new functional groups onto the cyclopentyl ring or other parts of a more complex molecule containing this moiety. nih.gov

Transformations of the Cyclopentyl Ring System

The saturated five-membered carbocycle is relatively stable but can undergo specific transformations, particularly those involving the formation of reactive intermediates or catalyzed by transition metals.

C–H Functionalization: The C–H bonds of the cyclopentane ring, while generally considered inert, can be activated and functionalized using modern synthetic methods. researchgate.net Transition metal catalysis can enable the direct arylation, alkylation, or oxygenation of specific C–H bonds, often guided by a directing group like the acetamido functionality. nih.gov

Ring Expansion and Rearrangement: Under conditions that generate a carbocation on the ring, such as in solvolysis reactions or treatment with strong acids, the cyclopentyl system can undergo rearrangement. chemistrysteps.com For instance, a carbocation adjacent to the ring (e.g., on a substituent) can trigger a ring expansion to a more stable cyclohexane (B81311) ring system. chemistrysteps.com Conversely, ring contraction of larger rings is a known method for synthesizing functionalized cyclopentanes. rsc.org

Ring-Opening Reactions: While less common for a stable carbocycle like cyclopentane, highly strained derivatives or reactions proceeding through radical intermediates can lead to ring-opening.

Oxidative Reactions and Processes

The molecule offers several sites for oxidation, including the C-H bonds of the cyclopentyl ring and the acetamido group itself.

Lead Tetraacetate (LTA) Oxidation: Lead tetraacetate is a powerful oxidizing agent known to react with amides. wikipedia.org The reaction of a primary carboxamide with LTA can induce an oxidative rearrangement similar to the Hofmann rearrangement. researchgate.netacs.org In this process, the amide is converted into an intermediate isocyanate, which can then be trapped by nucleophiles. researchgate.net For a secondary amide like the acetamido group, oxidation at the nitrogen or alpha-carbon is possible, though the Hofmann-type rearrangement is characteristic of primary amides. However, LTA is also used for the acetoxylation of C-H bonds, particularly those that are allylic, benzylic, or adjacent to a heteroatom. wikipedia.org Therefore, oxidation of the C-H bond alpha to the nitrogen of the acetamido group is a plausible transformation.

Other Oxidative Processes: Other oxidants can target the C–H bonds of the cyclopentyl ring. For example, manganese(III) acetate is known to generate radicals from carbonyl compounds and can effect oxidative cyclizations, suggesting the potential for radical-based functionalization of the cyclopentane ring. acs.org

Table 2: Representative Oxidative Rearrangement with Lead Tetraacetate

| Substrate Type | Reagent | Intermediate | Final Product Example (after trapping) | Reference |

|---|---|---|---|---|

| Primary Carboxamide | Lead Tetraacetate (LTA) | Isocyanate (R-N=C=O) | Carbamate (if alcohol is present) | researchgate.netacs.org |

| N,N'-Diarylthiocarbamide | Lead Tetraacetate (LTA) | - | S-Acetoxy-N,N'-diarylthiocarbamide | asianpubs.org |

Reductive Chemistry of this compound

Reduction reactions can target either one or both of the carbonyl groups in the molecule. The choice of reducing agent and conditions determines the outcome.

Selective Ester Reduction: The acetate ester is more readily reduced than the acetamido group. It is possible to selectively reduce the ester to a primary alcohol using milder reducing agents or by careful control of reaction conditions with stronger agents, yielding N-(3-hydroxycyclopentyl)acetamide.

Exhaustive Reduction: The use of a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), will typically reduce both functional groups. The acetate ester is reduced to a primary alcohol, and the acetamido group is reduced to a secondary amine (the ethylamino group). The product of such a reaction would be 3-(ethylamino)cyclopentanol.

Reductive Amination Precursors: While not a direct reaction of the title compound, related reductive processes are key to synthesizing its precursors. For example, cyclopentylamine, a core component, is often synthesized via the reductive amination of cyclopentanone. researchgate.netresearchgate.netmdpi.com This reaction involves the condensation of cyclopentanone with ammonia (B1221849) to form an imine, which is then reduced to the amine. researchgate.net

Reaction Mechanisms

Elucidation of Mechanistic Pathways in Key Synthetic Steps

The formation of 3-Acetamidocyclopentyl acetate (B1210297) can be envisioned through several synthetic routes, with palladium-catalyzed allylic substitution being a prominent and mechanistically insightful pathway. This reaction, often referred to as the Tsuji-Trost reaction, involves the substitution of an allylic leaving group with a nucleophile. wikipedia.org

A plausible pathway for synthesizing the target compound begins with a cyclopentene (B43876) derivative bearing a leaving group, such as an acetate, at an allylic position. The key mechanistic steps are as follows:

Oxidative Addition : A palladium(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, resulting in the expulsion of the leaving group and the formation of a cationic η³-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This initial step involves an inversion of stereochemistry at the carbon center. organic-chemistry.org

Reductive Elimination : Following the nucleophilic attack, the palladium(0) catalyst is regenerated, and the substituted product is released, completing the catalytic cycle. numberanalytics.com

An alternative approach involves the direct C-H amination of an alkene. bohrium.com In this scenario, a Pd(II) catalyst can react with an alkene to form an η³-allylpalladium intermediate through the activation of an allylic C-H bond. mdpi.com This intermediate is then subjected to nucleophilic attack by an amine to yield the allylic amine product. bohrium.commdpi.com

Catalytic Cycle Analysis and Role of Specific Catalysts (e.g., Palladium, Gold)

Palladium Catalysis:

The catalytic cycle for the palladium-catalyzed synthesis of 3-Acetamidocyclopentyl acetate, via the Tsuji-Trost reaction, is a well-established process. wikipedia.orgnih.gov

Initiation : The cycle starts with a Pd(0) species, which is often generated in situ from a Pd(II) precursor. numberanalytics.com

Formation of the π-Allyl Intermediate : The Pd(0) catalyst undergoes oxidative addition with an allylic acetate substrate to form a π-allylpalladium(II) complex. numberanalytics.com This is a critical step that activates the substrate. numberanalytics.com

Nucleophilic Addition : The amine nucleophile attacks the π-allyl complex. The regioselectivity of this attack (i.e., which carbon of the allyl system is attacked) can be influenced by both the steric and electronic properties of the ligands on the palladium catalyst and the substrate itself. organic-chemistry.orgnih.gov

Regeneration of Catalyst : Reductive elimination from the resulting complex releases the aminated product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. numberanalytics.com

The efficiency and selectivity of this cycle are highly dependent on the choice of ligands attached to the palladium center. Phosphine ligands are commonly used to stabilize the catalyst and modulate its reactivity. wikipedia.orgnumberanalytics.com For instance, the use of chiral ligands can enable asymmetric synthesis, leading to high enantioselectivity. wikipedia.orgnih.gov The solvent can also play a significant role; for example, using THF has been shown to favor the formation of branched products in some allylic aminations. acs.orgnih.govresearchgate.net

Gold Catalysis:

While palladium is the most common catalyst for this type of transformation, gold catalysts have also emerged as powerful tools for various organic reactions, including the hydrofunctionalization of alkynes and cycloaddition reactions. nih.govbeilstein-journals.org In the context of forming substituted cyclopentane (B165970) rings, gold catalysts can promote novel cycloaddition or cycloisomerization pathways. beilstein-journals.orgnih.gov For instance, a gold(I) catalyst can activate an alkyne, making it susceptible to nucleophilic attack, which can initiate a cascade cyclization to form carbocyclic rings. nih.gov While less common for direct allylic amination of acetates, gold catalysis could be employed in alternative synthetic routes involving enyne cycloisomerization to build the cyclopentane skeleton. nih.gov

Understanding Stereochemical Control Mechanisms in Formation Reactions

The stereochemical outcome in the synthesis of 1,3-disubstituted cyclopentanes like this compound is a critical aspect, often controlled by the reaction mechanism and the choice of catalyst and ligands.

In palladium-catalyzed allylic aminations, stereocontrol is achieved through a "double inversion" mechanism. wikipedia.org

The first stereochemical event is the oxidative addition of the Pd(0) catalyst to the allylic substrate, which occurs with inversion of configuration at the carbon atom bearing the leaving group. wikipedia.orgorganic-chemistry.org

The second event is the nucleophilic attack on the resulting π-allyl palladium intermediate. For "soft" nucleophiles like amines, this attack also proceeds with inversion of configuration. wikipedia.org

The net result of these two sequential inversions is the retention of the original stereochemistry of the starting material in the final product. wikipedia.org

The use of chiral ligands is fundamental for achieving enantioselectivity in these reactions, a process known as asymmetric allylic alkylation (AAA). wikipedia.org Chiral ligands, such as those based on phosphines (e.g., Trost ligands), create a chiral environment around the palladium center. wikipedia.orgnih.gov This chiral environment influences how the nucleophile approaches the π-allyl intermediate, favoring one pathway over the other and leading to the preferential formation of one enantiomer. nih.gov The selectivity arises from a complex interplay of steric and electronic interactions between the substrate, the nucleophile, and the chiral ligand in the transition state. nih.gov Computational studies have been instrumental in understanding these interactions and predicting the stereochemical outcome. nih.gov

For cyclic substrates like those leading to cyclopentane derivatives, both substrate and catalyst control play a role in determining the diastereoselectivity. acs.orgacs.org The inherent conformation of the ring can favor nucleophilic attack from a particular face, while the chiral catalyst can either reinforce or oppose this preference. acs.orgacs.org

Identification and Characterization of Reaction Intermediates

The central intermediate in the palladium-catalyzed synthesis of this compound is the η³-allyl palladium(II) complex (also referred to as a π-allyl palladium intermediate). wikipedia.orgnumberanalytics.comnih.gov

Formation : This intermediate is formed after the oxidative addition of a Pd(0) species to an allylic substrate, such as an allylic acetate. wikipedia.orgorganic-chemistry.org

Structure and Bonding : In this complex, the palladium atom is coordinated to three carbon atoms of the allyl group. oup.com These complexes can exist as a mixture of rapidly equilibrating exo and endo isomers. nih.gov The geometry of these isomers and their relative stability are influenced by the ligands on the palladium and the substituents on the allyl fragment. nih.gov

Characterization : The existence of π-allyl palladium intermediates is well-supported by numerous studies, including direct characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govoup.comfigshare.com For example, NMR studies can provide evidence for the structure of these intermediates in solution. oup.comfigshare.com In some cases, these intermediates are stable enough to be isolated and fully characterized. oup.comfigshare.com Computational methods, such as Density Functional Theory (DFT), are also used to analyze the structure and electronics of these intermediates. researchgate.net

Other potential, more transient intermediates in related catalytic cycles include:

σ-complexes : These have been invoked to explain certain isomerization phenomena observed in allylic aminations. acs.orgnih.govresearchgate.net

Cationic hydridopalladium complexes : DFT studies on the allylation of primary amines have suggested pathways involving these species. researchgate.net

Transition State Analysis and Energy Profiles

The stereoselectivity and regioselectivity of the formation of this compound are determined by the relative energies of the various possible transition states during the key bond-forming step—the nucleophilic attack on the π-allyl palladium intermediate.

Computational Analysis : Density Functional Theory (DFT) calculations are a powerful tool for analyzing these transition states. researchgate.netacs.orgrsc.org By modeling the structures and calculating the energies of the transition states leading to different stereoisomers or regioisomers, researchers can predict the major product of the reaction. nih.govacs.org These calculations can rationalize why a particular ligand provides high enantioselectivity or why a reaction favors a specific regioisomer. nih.govrsc.org

Key Factors Influencing Transition State Energy :

Steric Interactions : Repulsion between bulky groups on the ligand, the substrate, and the incoming nucleophile can destabilize certain transition states, thereby favoring others. nih.gov

Electronic Effects : The electronic properties of the ligands can influence the charge distribution in the π-allyl intermediate, directing the nucleophile to a specific carbon atom. nih.govresearchgate.net

Non-covalent Interactions : Interactions such as C-H---O or C-H---π hydrogen bonds can play a crucial role in stabilizing a specific transition state geometry, thus controlling selectivity. rsc.org

Solvent Effects : The solvent can influence the energy profile of the reaction. For instance, DFT calculations that include solvent corrections are often in better agreement with experimental results. mdpi.com

Energy Profiles : A typical energy profile for a palladium-catalyzed allylic amination shows that the oxidative addition step to form the π-allyl intermediate is followed by the nucleophilic attack, which is often the rate-determining and selectivity-determining step. nih.govmdpi.com Computational models have been developed that are accurate enough to not only predict the major enantiomer but also to correct misassigned stereochemical outcomes reported in the literature. nih.gov In some cases, the nucleophilic attack can proceed through an "inner-sphere" pathway, where the nucleophile coordinates to the metal center before attacking the allyl group, which involves a different type of transition state. acs.orgrsc.org

Stereochemical Aspects and Chiral Studies

Enantiomeric and Diastereomeric Considerations of 3-Acetamidocyclopentyl Acetate (B1210297)

3-Acetamidocyclopentyl acetate possesses two stereocenters on the cyclopentane (B165970) ring, leading to the possibility of four stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.

The different stereoisomers of this compound can be conceptually derived from the corresponding 3-aminocyclopentanol (B77102) precursors. The synthesis of these precursors often involves stereoselective methods to control the configuration at each chiral center.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

Note: The specific rotation and other physical properties of each stereoisomer would be unique.

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in obtaining stereochemically pure compounds. wikipedia.org Several techniques can be employed for the resolution of enantiomers of this compound or its precursors.

One of the most common methods is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic mixture (for instance, a racemic amine precursor to this compound) with a chiral resolving agent, such as a chiral acid like tartaric acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers can be recovered by removing the resolving agent.

Chromatographic methods are also widely used for chiral separations. drpress.org Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. drpress.org

Enzymatic resolution is another powerful technique. Enzymes often exhibit high enantioselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. google.com

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties. wikipedia.orglibretexts.org | Scalable, well-established. | Can be laborious, relies on differential solubility. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. drpress.org | High resolution, applicable to a wide range of compounds. | Can be expensive, may require method development. |

| Enzymatic Resolution | Enantioselective enzymatic reaction. google.com | High selectivity, mild reaction conditions. | Enzyme cost and stability can be a concern. |

Assessment and Measurement of Enantiomeric and Diastereomeric Excess

The success of a chiral resolution or an asymmetric synthesis is quantified by the enantiomeric excess (ee) and diastereomeric excess (de). Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Similarly, diastereomeric excess measures the excess of one diastereomer in a mixture. unacademy.com The diastereomeric ratio (dr) is also commonly used to express the relative amounts of diastereomers. unacademy.com

Several analytical techniques are used to determine ee and de. Chiral HPLC and chiral GC are primary methods, where the peak areas of the separated enantiomers or diastereomers are integrated to calculate their respective ratios.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents, can also be employed. These reagents induce chemical shift differences between the signals of the enantiomers or diastereomers, allowing for their quantification. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful tool for determining enantiomeric composition. nih.govrsc.org

Table 3: Methods for Determining Enantiomeric and Diastereomeric Excess

| Method | Principle | Application |

| Chiral HPLC/GC | Chromatographic separation of stereoisomers. | Quantitative analysis of ee and de. |

| NMR Spectroscopy | Use of chiral auxiliaries to induce spectral differences. | Determination of ee and de. |

| Circular Dichroism (CD) | Differential absorption of polarized light by enantiomers. nih.gov | Determination of ee. nih.gov |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of optical purity, which can be related to ee. wikipedia.org |

Diastereoselective Outcomes in Cyclopentyl Ring Functionalization

The functionalization of cyclopentyl rings can proceed with varying degrees of diastereoselectivity, which is highly dependent on the reaction conditions and the directing effects of existing substituents. The inherent stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions.

For instance, in the synthesis of substituted cyclopentanes, the introduction of new functional groups can be directed by existing stereocenters, leading to the preferential formation of one diastereomer over another. Studies on the functionalization of cyclopentene (B43876) derivatives have shown that high diastereoselectivity can be achieved. For example, the radical crossover on cyclopentenes has yielded trisubstituted cyclopentanes with high diastereomeric ratios (up to 20:1 dr). nih.gov

In another example, the iodine(III)-mediated oxygenation of C-H bonds in alkyl-substituted cyclopentyl rings resulted in the formation of tertiary alcohols with complete diastereoselectivity. wiley.com Furthermore, computational studies have guided the design of substrates to control diastereoselectivity in C-H functionalization reactions, demonstrating that it is possible to favor one diastereomeric product over another by manipulating the transition state energies. nih.gov The diastereodivergent synthesis of cyclopentyl boronic esters has also been reported, where changing the reaction solvent allowed for the selective formation of complementary diastereomeric pairs. d-nb.info

These examples highlight the importance of understanding and controlling stereochemistry during the synthesis and modification of cyclopentane derivatives like this compound.

Derivatization and Analogue Synthesis

Chemical Modifications of the Acetate (B1210297) Ester

The acetate ester group in 3-acetamidocyclopentyl acetate is a key site for chemical derivatization, allowing for a variety of transformations to other functional groups.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 3-acetamidocyclopentanol. Acid-catalyzed hydrolysis, typically employing a dilute acid like hydrochloric acid, results in the formation of the alcohol and acetic acid. libretexts.orglibretexts.org Conversely, base-promoted hydrolysis, often using sodium hydroxide (B78521), produces the alcohol and a salt of acetic acid, such as sodium acetate. youtube.comyoutube.com The efficiency of ester hydrolysis can be influenced by factors such as pH and the presence of specific catalysts. For instance, N,N-diarylammonium pyrosulfate has been shown to efficiently catalyze the hydrolysis of esters under solvent-free conditions. organic-chemistry.org

Transesterification: This process involves the reaction of the acetate ester with another alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. For example, reacting this compound with methanol (B129727) would yield 3-acetamidocyclopentyl methyl ether. Transesterification can also be achieved with other acyl acceptors. The use of ethyl acetate as both a reactant and an entrainer in transesterification reactions has been explored to drive the equilibrium towards product formation by removing the alcohol byproduct. biofueljournal.combiofueljournal.com Catalysts such as para-toluene sulfonic acid, sulfuric acid, and Amberlyst 36 are commonly employed for these reactions. biofueljournal.combiofueljournal.com

Reduction: The acetate ester can be reduced to the primary alcohol, (3-aminocyclopentyl)methanol, by using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.org This reaction effectively removes the acetyl group, converting the ester into a hydroxyl group.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the acetate ester into the corresponding amide. This aminolysis reaction provides a route to introduce different amide functionalities at this position.

A summary of these modifications is presented in the table below.

| Reaction | Reagents | Product |

| Acid Hydrolysis | Dilute HCl | 3-Acetamidocyclopentanol + Acetic Acid |

| Base Hydrolysis | NaOH | 3-Acetamidocyclopentanol + Sodium Acetate |

| Transesterification | R'-OH, Acid/Base Catalyst | 3-Acetamidocyclopentyl R'-ester + Acetic Acid |

| Reduction | LiAlH4 | (3-Acetamidocyclopentyl)methanol |

| Aminolysis | R'R''NH | N-R',N-R''-2-(3-acetamidocyclopentoxy)acetamide |

Functional Group Interconversions of the Acetamido Moiety

The acetamido group provides another handle for synthetic modifications, allowing for changes to the nitrogen-containing functionality.

Hydrolysis: The amide bond of the acetamido group can be cleaved under strong acidic or basic conditions to yield the corresponding primary amine, 3-aminocyclopentyl acetate. libretexts.orglibretexts.org Acid hydrolysis, for instance with heated hydrochloric acid, would produce the hydrochloride salt of the amine and acetic acid. youtube.com Alkaline hydrolysis with a base like sodium hydroxide would yield the free amine and sodium acetate. youtube.com

Reduction: The acetamido group can be reduced to the corresponding secondary amine, N-ethyl-3-aminocyclopentyl acetate, using powerful reducing agents such as lithium aluminum hydride.

N-Alkylation and N-Acylation: The hydrogen atom on the nitrogen of the acetamido group can be substituted. N-alkylation introduces an alkyl group, while N-acylation introduces a different acyl group, leading to the formation of N-alkyl-N-acetyl or N,N-diacyl derivatives, respectively.

These interconversions are summarized in the following table.

| Reaction | Reagents | Product |

| Acid Hydrolysis | Strong Acid (e.g., HCl), Heat | 3-Aminocyclopentyl acetate hydrochloride + Acetic Acid |

| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | 3-Aminocyclopentyl acetate + Sodium Acetate |

| Reduction | LiAlH4 | N-Ethyl-3-aminocyclopentyl acetate |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-acetamidocyclopentyl acetate |

| N-Acylation | Acyl halide/anhydride (B1165640), Base | N-Acyl-3-acetamidocyclopentyl acetate |

Synthesis of Structurally Related Cyclopentyl Analogues

The cyclopentane (B165970) ring serves as a scaffold for the synthesis of various structural analogues. One common approach is the esterification of cyclopentene (B43876) with acetic acid in the presence of a sulfonic acid type cation exchange resin catalyst to produce cyclopentyl acetate. google.com This can serve as a precursor for introducing the acetamido group at the 3-position.

Furthermore, modifications can be made to the cyclopentane ring itself. For example, starting from different substituted cyclopentene precursors would lead to analogues with various substituents on the ring. The stereochemistry of the substituents on the cyclopentane ring is a critical aspect, and different synthetic strategies can be employed to control the relative and absolute configuration of the stereocenters.

Preparation of Isomeric Forms and Conjugates

The synthesis of specific isomeric forms of this compound is crucial for understanding the impact of stereochemistry on its properties. This can be achieved through stereoselective synthesis or by separation of a racemic mixture. For example, the Fisher esterification of a specific stereoisomer of 3-acetamidocyclopentanol with acetic acid, using an acid catalyst like sulfuric acid, would yield the corresponding stereoisomer of the final product. thermofisher.com

Conjugation of this compound to other molecules, such as biomolecules or fluorescent tags, can be achieved by first deprotecting either the ester or the amide to reveal a reactive handle (a hydroxyl or amino group, respectively). This reactive group can then be used for coupling reactions. For instance, the free amine obtained after hydrolysis of the acetamido group can be coupled to a carboxylic acid using standard peptide coupling reagents.

Computational Studies

Application of Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of "3-Acetamidocyclopentyl acetate" over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations could help in understanding its conformational flexibility and how it might bind to a biological target.

Quantum-Chemical Calculations

Quantum-chemical calculations provide a deeper understanding of the electronic structure of a molecule, which is crucial for determining its properties and reactivity.

Density Functional Theory (DFT) is a widely used quantum-chemical method for calculating the electronic structure of molecules. For "3-Acetamidocyclopentyl acetate (B1210297)," DFT calculations could be used to optimize its three-dimensional structure and to determine various electronic properties.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value |

| Total Energy | [Value] hartree |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| Dipole Moment | [Value] Debye |

Should "this compound" be studied in the context of a larger molecular system, such as a protein-ligand complex, interaction energy analysis could be performed. This would involve calculating the strength and nature of the interactions between the compound and its surrounding environment. Techniques like the Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis could be used to quantify these interactions.

Conformational Analysis and Energy Landscapes

The cyclopentyl ring in "this compound" can adopt various conformations. A thorough conformational analysis would involve mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions.

Theoretical Predictions of Reactivity and Selectivity

Computational methods can be used to predict the reactivity of "this compound." By analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack. This can help in predicting the outcomes of chemical reactions involving this compound.

Computational Investigations of Reaction Mechanisms and Transition States

For any chemical reaction involving "this compound," computational chemistry can be used to elucidate the reaction mechanism in detail. This involves identifying the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation energies. This information is invaluable for understanding how the reaction proceeds and for optimizing reaction conditions.

A hypothetical data table for a reaction involving "this compound" might include:

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1 | [Value] | [Value] |

| Step 2 | [Value] | [Value] |

Advanced Analytical Characterization

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is fundamental in the analysis of 3-Acetamidocyclopentyl acetate (B1210297), enabling its separation from starting materials, byproducts, and stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like 3-Acetamidocyclopentyl acetate. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized and fragmented. jmaterenvironsci.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the acetoxy group (CH₃COO·) and the acetamido group (CH₃CONH·), as well as cleavage of the cyclopentyl ring structure.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Description |

|---|---|---|

| 185 | [M]⁺ | Molecular Ion |

| 142 | [M - CH₃CO]⁺ | Loss of an acetyl group |

| 126 | [M - CH₃COO]⁺ | Loss of the acetate group |

| 84 | [C₅H₆N]⁺ | Fragment from the cyclopentyl ring and amide |

| 59 | [CH₃CONH₂]⁺ | Acetamide fragment |

Note: This data is predictive and based on common fragmentation patterns for similar organic molecules.

Given that this compound possesses at least two stereocenters (at C1 and C3 of the cyclopentyl ring), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral Gas Chromatography is a specialized technique used to separate these enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. libretexts.orggcms.cz The ability to separate and quantify individual stereoisomers is critical in pharmaceutical and biological studies, as different stereoisomers can have vastly different physiological effects.

For this compound, a chiral GC column, such as one coated with a derivatized β-cyclodextrin, would be employed to resolve the enantiomeric pairs.

Table 2: Predicted Chiral GC Separation of this compound Stereoisomers

| Stereoisomer | Predicted Retention Time (min) |

|---|---|

| (1R, 3R)-isomer | 15.2 |

| (1S, 3S)-isomer | 15.8 |

| (1R, 3S)-isomer | 17.1 |

Note: Retention times are hypothetical and for illustrative purposes, demonstrating the separation principle.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. researchgate.net

The separation is achieved by partitioning the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention time of the compound can be optimized for effective separation from impurities. fishersci.com Detection is commonly performed using an ultraviolet (UV) detector, as the amide functionality provides sufficient chromophore for detection.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Ammonium (B1175870) Acetate buffer (pH 6.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Retention Time | ~5.8 min |

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and separates isomers, spectroscopy is essential for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their spin-spin coupling with neighboring protons. For this compound, distinct signals would be expected for the protons on the cyclopentyl ring, the methyl protons of the acetate and acetamido groups, and the amide N-H proton.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about the chemical environment of each carbon. Signals for the two carbonyl carbons (ester and amide), the two methyl carbons, and the five cyclopentyl ring carbons would be observed.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.80 | Broad s | 1H | NH -CO-CH₃ |

| ~5.10 | m | 1H | CH -OAc |

| ~4.25 | m | 1H | CH -NHAc |

| ~2.05 | s | 3H | O-CO-CH ₃ |

| ~1.98 | s | 3H | NH-CO-CH ₃ |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.0 | C =O (Ester) |

| ~169.5 | C =O (Amide) |

| ~75.0 | C H-OAc |

| ~52.0 | C H-NHAc |

| ~32.0 | Cyclopentyl C H₂ |

| ~30.0 | Cyclopentyl C H₂ |

| ~28.0 | Cyclopentyl C H₂ |

| ~23.0 | NH-CO-C H₃ |

Note: NMR data is predictive. Actual shifts and multiplicities depend on the specific stereochemistry (cis/trans) and solvent used.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its chemical identity. Unlike standard GC-MS, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₅NO₃), HRMS would be used to confirm this exact formula.

Table 6: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ |

| Calculated Exact Mass | 185.1052 g/mol |

| Measured Exact Mass (Hypothetical) | 185.1055 g/mol |

| Mass Error (Hypothetical) | +1.6 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ (m/z 186.1129) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.gov For this compound, the spectra would be a composite of the vibrations of the cyclopentane (B165970) ring, the acetamido group, and the acetate ester. While specific experimental spectra for this exact compound are not publicly available, the expected characteristic absorption bands can be predicted based on data from analogous structures such as cyclopentane derivatives, amides, and esters. nih.govnih.govwordpress.com

The IR spectrum is anticipated to show strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of both the amide and the ester functionalities. The amide I band (primarily C=O stretch) is typically observed in the region of 1630-1680 cm⁻¹, while the ester C=O stretch appears at a higher frequency, generally between 1735-1750 cm⁻¹. The N-H stretching vibration of the secondary amide would produce a distinct band around 3300-3500 cm⁻¹. Furthermore, the C-N stretching of the amide group is expected in the 1240-1430 cm⁻¹ range. The C-O stretching vibrations of the acetate group would likely result in two bands, an asymmetric stretch around 1230-1250 cm⁻¹ and a symmetric stretch near 1030-1050 cm⁻¹. The cyclopentane ring itself will contribute to a series of C-H stretching bands just below 3000 cm⁻¹ and various CH₂ bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the cyclopentane ring and the C=O symmetric stretching would be expected to give rise to distinct Raman signals. The Raman spectrum of a similar cyclic ester, 2-cyclopenten-1-one (B42074) ethylene (B1197577) ketal, has been studied in detail, providing insights into the vibrational modes of the ring system. nih.gov

Advanced Techniques for Stereochemical Determination

The stereochemistry of this compound, which can exist as multiple stereoisomers depending on the relative orientations of the acetamido and acetate groups on the cyclopentane ring (cis/trans and R/S configurations), can be elucidated using advanced Nuclear Magnetic Resonance (NMR) techniques.

Two-dimensional NMR experiments are particularly powerful for this purpose. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative stereochemistry by identifying protons that are in close spatial proximity. For a cis-isomer of this compound, a NOESY experiment would be expected to show a cross-peak between the proton on the carbon bearing the acetamido group (C3) and the proton on the carbon with the acetate group (C1). In contrast, for a trans-isomer, this cross-peak would be absent or significantly weaker. The analysis of coupling constants in high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation and relative stereochemistry of the substituents on the cyclopentane ring. nih.gov

In cases where enantiomers need to be distinguished, chiral derivatizing agents can be used in conjunction with NMR spectroscopy to form diastereomers, which will have distinct NMR spectra. wordpress.com Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be a powerful tool for determining the absolute configuration of chiral molecules without the need for derivatization. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the absolute stereochemistry. For this compound to be analyzed by this technique, it must first be obtained in the form of a single crystal of suitable quality.

The crystal structure would reveal the exact conformation of the cyclopentane ring, which is typically found in an envelope or twist conformation to relieve ring strain. It would also unambiguously establish the cis or trans relationship between the acetamido and acetate substituents. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.

While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, studies on related molecules containing both amide and ester functionalities provide insight into the expected structural features. For example, the crystal structure of 4,7,8,9-tetra-O-acetyl-N-acetyl-2,3-dehydro-2-deoxy-4-epi-neuraminic acid methyl ester, a complex molecule with multiple acetyl and ester groups, has been determined, showcasing the conformational preferences and intermolecular interactions in such systems. nih.gov A study on N-acetyl-l-glutamate synthase also provides detailed structural information on N-acetylated compounds. nih.gov

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Protocols

A primary direction for future research is the creation of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Current strategies for cyclopentane (B165970) synthesis often involve multi-step sequences. baranlab.org Future protocols will likely focus on cascade or multicomponent reactions that construct complex molecular architectures in a single pot. For instance, combining organocatalysis with isocyanide-based multicomponent reactions has shown promise in creating tetrasubstituted cyclopentenyl frameworks with high stereoselectivity. nih.gov Adapting such strategies for the synthesis of 3-acetamidocyclopentyl acetate (B1210297) could significantly improve efficiency.

Furthermore, the use of biocatalysts is a key area for developing sustainable synthetic methods. Enzymes, which operate under mild conditions, can offer high selectivity and reduce the need for hazardous reagents. rsc.org Research into enzymes like lipases for the stereoselective acetylation step or aminotransferases for the introduction of the amino group could lead to greener and more effective synthetic pathways. The development of scalable platforms using cellular lysates, which can obviate the need for chromatographic purification, presents a model for reducing solvent waste and simplifying product isolation. rsc.org

Discovery of Novel Catalytic Systems for Enhanced Selectivity

The stereochemistry of 3-acetamidocyclopentyl acetate is critical, and controlling it remains a significant challenge. Future research will heavily invest in discovering new catalytic systems that can precisely control both regioselectivity and stereoselectivity.

Transition metal catalysis, particularly with rhodium and palladium, is a powerful tool for forming C-C and C-N bonds. organic-chemistry.org The development of novel chiral ligands for these metals is essential for achieving high enantioselectivity. For example, dual-catalyst systems, such as a DTBMSegphos-Pd(II)/Yb(III) combination, have been used for the asymmetric synthesis of methylene (B1212753) cyclopentanes, demonstrating the potential for creating all-carbon quaternary centers with high precision. organic-chemistry.org Similarly, chiral Ti(salen) complexes have been used to catalyze formal [3+2] cycloadditions to form polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. organic-chemistry.org Applying these advanced catalytic systems to the synthesis of this compound precursors could provide access to specific stereoisomers that are currently difficult to obtain.

The table below illustrates examples of modern catalytic systems used in the synthesis of substituted cyclopentanes, highlighting the types of transformations and selectivities that are achievable and could be adapted for the target molecule.

| Catalyst System | Reaction Type | Key Features | Reference |

| Phosphine Catalysis | (3+2) Annulation | One of the most explored strategies for functionalized cyclopentenes. nih.gov | nih.gov |

| (quinox)Ni catalyst | Cycloaddition | Uses CH₂Cl₂/Zn as a C₁ component for [4+1] cycloaddition. organic-chemistry.org | organic-chemistry.org |

| Chiral Ti(salen) complex | Formal [3+2] Cycloaddition | Radical redox-relay mechanism; excellent diastereo- and enantioselectivity. organic-chemistry.org | organic-chemistry.org |

| IPr·GaCl₂][SbF₆] | Carbonyl-olefin Metathesis | Tandem ring-closing and transfer hydrogenation for 1,2-cis-disubstituted cyclopentanes. organic-chemistry.org | organic-chemistry.org |

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Integration

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of advanced spectroscopic techniques with computational modeling provides a powerful approach to elucidate complex reaction pathways.

Future studies will likely employ techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of kinetic profiles. This experimental data can be paired with computational studies, such as Density Functional Theory (DFT), to model reaction energetics and transition states. For example, computational and experimental methods have been used to investigate copper-catalyzed C(sp³)–H functionalization, providing insights into site-selectivity and the role of different intermediates. rsc.org Such integrated studies could unravel the precise mechanisms of allylic amination or acetylation on a cyclopentene (B43876) ring, leading to more rational control over product formation.

Exploration of Emerging Computational Methodologies for Predictive Chemistry

Beyond mechanistic studies, computational chemistry is evolving into a predictive tool for chemical synthesis. Machine learning and artificial intelligence are beginning to play a role in optimizing reaction conditions and even designing novel synthetic routes.

Future research will likely harness these emerging computational tools to accelerate the discovery of optimal conditions for synthesizing this compound. rsc.org Algorithms can be trained on existing reaction data to predict yields, selectivities, and the ideal catalyst-ligand combinations for a desired transformation. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources. Structure-based computer-aided approaches are already being used to design molecules with specific biological activities, and similar methods can be adapted to design efficient synthetic pathways. rsc.org

Development of Refined Analytical Methodologies for Complex Mixtures

The synthesis of substituted cyclopentanes often results in complex mixtures of stereoisomers. nih.gov A critical area of future research is the development of more powerful analytical techniques to separate and characterize these isomers with high fidelity.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques, but advances are needed to resolve structurally similar diastereomers and enantiomers. jiangnan.edu.cnnih.gov The development of novel chiral stationary phases (CSPs) is a primary focus. jiangnan.edu.cn While polysaccharide-based CSPs are common, new materials like covalent organic frameworks (COFs) are showing promise for GC separations. jiangnan.edu.cn

Supercritical fluid chromatography (SFC) is another powerful technique, particularly for the separation of chiral compounds, and its application is expected to grow. jiangnan.edu.cn For complex mixtures, multidimensional chromatography, which couples two different separation techniques, can provide the necessary resolution that is unattainable with a single method. asdlib.org These advanced separation techniques are essential for ensuring the purity of a specific stereoisomer of this compound and for accurately determining the stereoselectivity of new synthetic methods. nih.govrsc.org

The table below summarizes various analytical techniques and their potential applications in the analysis of complex mixtures containing isomers of this compound.

| Analytical Technique | Key Area of Development | Application for this compound | Reference |

| HPLC/GC | Novel Chiral Stationary Phases (CSPs) | Separation of enantiomers and diastereomers. | jiangnan.edu.cn |

| Supercritical Fluid Chromatography (SFC) | Method Optimization | Efficient chiral separations with reduced solvent use. | jiangnan.edu.cn |

| Capillary Electrophoresis (CE) | High-efficiency Separation | Rapid analysis of chiral compounds. nih.gov | nih.gov |

| Multidimensional Chromatography | Coupling of Separation Techniques | Resolution of highly complex isomeric mixtures. | asdlib.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.